Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate
Description
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 6 and an ethyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence electronic properties, solubility, and biological activity. The compound is typically synthesized via cyclocondensation reactions involving aminopyrimidine derivatives and α-halo carbonyl compounds, followed by functionalization steps such as Suzuki cross-coupling or ester hydrolysis .
Properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-9(14)8-6-13-5-7(2)4-11-10(13)12-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZGNKWKMUPAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=NC2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate
The synthesis of this compound generally involves the reaction of appropriate precursors to form the imidazo[1,2-a]pyrimidine scaffold. Various methods have been reported for its synthesis, including:
- Vilsmeier Formylation : A method commonly used to introduce formyl groups into the imidazo[1,2-a]pyrimidine structure, enhancing its reactivity and potential biological activity.
- Classical EDC-Mediated Couplings : This approach allows for the formation of various amide analogs from the carboxylic acid derivative, facilitating further functionalization and optimization for biological testing .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays:
- Antituberculosis Activity : Compounds related to this scaffold have been evaluated for their efficacy against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives possess significant potency against both replicating and non-replicating strains of Mtb, with minimum inhibitory concentrations (MIC) as low as 1 μM .
Anti-inflammatory Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit anti-inflammatory effects. In vivo tests have shown that some compounds derived from this scaffold can significantly reduce inflammation in animal models without displaying ulcerogenic activity .
Anticancer Potential
Studies have indicated that imidazo[1,2-a]pyrimidines can act as dual-function inhibitors targeting specific kinases involved in cancer progression:
- Aurora-A Kinase Inhibition : Certain derivatives have been designed to inhibit Aurora-A kinase while also targeting KSP (Kinesin Spindle Protein), showing cytotoxic effects against cancer cell lines such as HCT116 and HepG2 .
Corrosion Inhibition
Beyond biological applications, imidazo[1,2-a]pyrimidines have been explored for their potential as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces makes them suitable candidates for further development in materials science .
Photodynamic Therapy
Some studies suggest that certain derivatives can generate singlet oxygen upon irradiation, making them candidates for photodynamic therapy in cancer treatment. These compounds can selectively target cancer cells while minimizing damage to healthy tissues .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Uslu Kobak & Akkurt (2022) | Synthesis and Biological Activities | Identified several compounds with significant cytotoxic activity against cancer cell lines; explored dual-function kinase inhibition. |
| Advent of Imidazo Compounds (2011) | Antituberculosis Activity | Reported MIC values ≤ 1 μM against Mtb strains; highlighted the need for further optimization of the scaffold. |
| Chengdu Sino-Strong Pharmaceutical Co., Ltd. | Anti-inflammatory Activity | Eight out of fifteen tested compounds showed remarkable anti-inflammatory effects without ulcerogenic action. |
Mechanism of Action
The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences
Ring Saturation :
- The 5,6,7,8-tetrahydro analog (compound 6) exhibits a saturated pyrimidine ring, reducing aromaticity and increasing solubility. This modification is critical for improving bioavailability in hydrazide-derived antibacterials .
- Unsaturated analogs (e.g., 6-methyl or 6-bromo) retain planar aromaticity, favoring π-π interactions in target binding .
Substituent Effects :
- Methyl (6-CH₃) : Electron-donating, enhances metabolic stability but reduces reactivity for further functionalization .
- Bromo (6-Br) : Electron-withdrawing, facilitates cross-coupling (e.g., Suzuki) for diversifying aryl/heteroaryl groups .
- Aryl (6-Ar) : Introduced via Suzuki coupling, these groups modulate steric and electronic properties, influencing affinity for biological targets like viral proteases .
Heterocycle Core Variations :
- Imidazo[1,2-a]pyridine (e.g., 5-methyl derivative) lacks the second nitrogen in the pyrimidine ring, altering hydrogen-bonding capacity and electronic distribution. This analog shows promise in inhibiting hypoxia-inducible factors .
- Imidazo[1,2-b]pyridazine derivatives feature adjacent nitrogen atoms, creating a distinct electronic environment suitable for unexplored biological targets .
Biological Activity
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (EMIP) is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity of EMIP, focusing on its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.
EMIP is synthesized through various methods involving imidazo[1,2-a]pyrimidine derivatives. One common synthesis route involves the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate under reflux conditions. The product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of EMIP and its derivatives. For instance, compounds derived from imidazo[1,2-a]pyrimidine have shown significant antiproliferative effects against various cancer cell lines. In particular:
- Cell Proliferation Inhibition : EMIP derivatives have demonstrated submicromolar inhibitory activity against tumor cell lines, with IC50 values ranging from 0.09 to 0.43 μM in certain derivatives .
- Mechanism of Action : The mechanism involves the induction of cell cycle arrest at the G2/M phase and apoptosis in cancer cells. Studies indicate that EMIP inhibits the PI3K signaling pathway, which is crucial for cell survival and proliferation in cancerous cells .
Antimicrobial Activity
EMIP has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : Certain imidazo[1,2-a]pyrimidine derivatives exhibit promising activity against Mycobacterium tuberculosis. Compounds have shown minimum inhibitory concentrations (MIC) ranging from 1 to 10 μg/mL .
- Broad-Spectrum Antibacterial Effects : Research indicates that EMIP derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of EMIP derivatives:
- Key Functional Groups : The presence of specific functional groups significantly impacts biological activity. For example, modifications at the 6-position of the imidazo[1,2-a]pyrimidine ring have been correlated with enhanced anticancer properties .
- Pharmacophore Analysis : The pharmacophore model suggests that certain electronic properties and steric configurations are essential for maximizing biological activity .
Case Studies
Several case studies illustrate the biological efficacy of EMIP:
- In Vitro Studies : A study demonstrated that a derivative of EMIP could induce apoptosis in HCC827 cells through the downregulation of cyclin B1 and CDK1 proteins, leading to G2/M phase arrest .
- Animal Models : Preliminary in vivo studies indicate that EMIP derivatives exhibit reduced tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.
Data Tables
| Compound | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| EMIP Derivative A | Anticancer | 0.09 | HCC827 Cells |
| EMIP Derivative B | Antitubercular | 5 | Mycobacterium tuberculosis |
| EMIP Derivative C | Antibacterial | 10 | Staphylococcus aureus |
Q & A
Q. What are common synthetic routes for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate?
The compound is typically synthesized via condensation reactions. For example, a derivative was prepared by refluxing ethyl bromopyruvate with 2-aminopyrimidine derivatives in ethanol, followed by hydrazine hydrate treatment to yield carbohydrazide intermediates . Another method involves reacting 6-methylpyridin-2-amine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol under reflux, with subsequent pH adjustment using KHCO₃ to precipitate the product (52.6% yield) . Optimization of solvent choice (e.g., ethanol, ethyl acetate) and reaction duration (4–6 hours) is critical for yield improvement.
Q. How is the compound characterized post-synthesis?
Characterization relies on multi-technique approaches:
- X-ray crystallography confirms planar ring systems (imidazo[1,2-a]pyrimidine core) and intermolecular hydrogen bonding patterns .
- NMR spectroscopy (¹H, ¹³C, ¹⁵N) resolves tautomerism and regiochemistry. For example, isotopic labeling (¹⁵N/¹⁴N) helps distinguish between nitrogen environments in imidazo[1,2-a]pyrimidines .
- IR spectroscopy identifies carbonyl stretches (e.g., 1717 cm⁻¹ for ester groups) .
- HRMS validates molecular weight and fragmentation patterns .
Q. What pharmacological applications are associated with imidazo[1,2-a]pyrimidine derivatives?
Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, and neuroleptic properties. They serve as precursors for hypoxia-inducible factor (HIF) inhibitors and FXa anticoagulants, highlighting their therapeutic potential in ischemic diseases and thromboembolic disorders .
Advanced Research Questions
Q. How does the Dimroth rearrangement influence structural isomerism during amidation?
The Dimroth rearrangement occurs during hydrolysis or amidation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates. Direct amidation of the ester yields 2-carboxamide derivatives, whereas hydrolysis under basic conditions followed by amidation triggers ring-opening and re-closure, producing 3-carboxamide isomers. This rearrangement was confirmed via ¹⁵N-labeled NMR studies, which tracked nitrogen migration and resolved positional ambiguities . Researchers must monitor reaction conditions (pH, temperature) to control isomer formation.
Q. What challenges arise in interpreting NMR data for imidazo[1,2-a]pyrimidines?
Tautomerism and dynamic exchange between nitrogen centers complicate NMR assignments. For example, ¹⁵N-labeled derivatives enable precise tracking of nitrogen environments, distinguishing between N1 and N2 positions in the imidazole ring. Contradictions in coupling constants or chemical shifts can be resolved using heteronuclear correlation experiments (e.g., HMBC, HSQC) .
Q. How can reaction conditions be optimized to minimize by-products in Suzuki cross-coupling steps?
Key variables include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance boronic acid reactivity.
- Temperature control : Lower temperatures (50–80°C) reduce side reactions like protodeboronation. Evidence from Suzuki reactions with arylboronic acids demonstrates >80% yields when using optimized ligand systems and stoichiometric ratios .
Q. How are crystal packing interactions exploited in material design?
Intermolecular C–H⋯O/N hydrogen bonds in the crystal lattice stabilize the imidazo[1,2-a]pyrimidine framework. These interactions influence solubility and melting points, as observed in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, where hydrogen-bonded trimers enhance thermal stability .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data during structural confirmation?
Discrepancies between calculated and observed NMR/IR peaks often arise from solvent effects or tautomeric equilibria. For example, IR carbonyl stretches may shift due to hydrogen bonding in the solid state . Cross-validation with X-ray crystallography is recommended to resolve ambiguities. In cases of suspected Dimroth rearrangement, isotopic labeling (¹⁵N) provides unambiguous evidence of nitrogen migration .
Methodological Best Practices
- Synthetic protocols : Use anhydrous conditions for ester hydrolysis to prevent unwanted side reactions .
- Characterization : Combine 2D NMR (COSY, NOESY) with X-ray data for full structural elucidation .
- Reaction monitoring : Employ TLC or LC-MS to track intermediate formation during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
